Methyl prednisolone-16alpha-carboxylate

Beschreibung

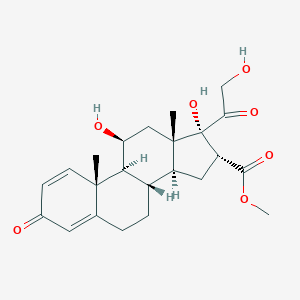

Structure

3D Structure

Eigenschaften

CAS-Nummer |

111802-47-2 |

|---|---|

Molekularformel |

C23H30O7 |

Molekulargewicht |

418.5 g/mol |

IUPAC-Name |

methyl (8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16-carboxylate |

InChI |

InChI=1S/C23H30O7/c1-21-7-6-13(25)8-12(21)4-5-14-15-9-16(20(28)30-3)23(29,18(27)11-24)22(15,2)10-17(26)19(14)21/h6-8,14-17,19,24,26,29H,4-5,9-11H2,1-3H3/t14-,15-,16-,17-,19+,21-,22-,23-/m0/s1 |

InChI-Schlüssel |

SNIXVWCOGOOOGH-UAHQIDPDSA-N |

SMILES |

CC12CC(C3C(C1CC(C2(C(=O)CO)O)C(=O)OC)CCC4=CC(=O)C=CC34C)O |

Isomerische SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)C(=O)OC)CCC4=CC(=O)C=C[C@]34C)O |

Kanonische SMILES |

CC12CC(C3C(C1CC(C2(C(=O)CO)O)C(=O)OC)CCC4=CC(=O)C=CC34C)O |

Synonyme |

6-methoxycarbonyl prednisolone 6-methoxycarbonylprednisolone methyl 11 beta,17 alpha,21-trihydroxy-1,4-pregnadiene-3,20-dione-16-carboxylic acid methyl 11,17,21-trihydroxy-3,20-dioxopregna-1,4-diene-16-carboxylate MTDPDC TDPDC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of Methylprednisolone-16α-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylprednisolone-16α-carboxylate is a synthetic glucocorticoid that belongs to the corticosteroid family of drugs. While extensive data on its parent compound, methylprednisolone, is readily available, specific information regarding the 16α-carboxylate ester derivative is limited, suggesting its status as a research chemical rather than a clinically approved therapeutic. This guide synthesizes the known chemical and pharmacological properties of methylprednisolone and related C-16 carboxylate prednisolone derivatives to provide a comprehensive technical overview for research and development purposes. This document will cover the inferred chemical properties, potential synthesis routes, mechanism of action, and relevant experimental protocols for the characterization of methylprednisolone-16α-carboxylate.

Introduction

Glucocorticoids are a cornerstone in the management of inflammatory and autoimmune diseases. Their therapeutic effects are primarily mediated by the glucocorticoid receptor (GR), leading to the transrepression of pro-inflammatory genes and the transactivation of anti-inflammatory genes. Methylprednisolone is a potent synthetic glucocorticoid with a well-established efficacy and safety profile.[1] The modification of the corticosteroid structure, such as the introduction of a carboxylate group at the 16α-position, is a strategy employed to alter the pharmacokinetic and pharmacodynamic properties of the parent drug. This can potentially lead to improved local activity and reduced systemic side effects due to rapid metabolism of the ester to the less active carboxylic acid.[2] This guide will explore the chemical properties of methylprednisolone-16α-carboxylate, drawing parallels from its parent compound and related analogs.

Chemical Properties

The chemical properties of methylprednisolone-16α-carboxylate are not extensively documented in publicly available literature. However, we can infer its properties based on the well-characterized parent compound, methylprednisolone, and related 16α-carboxylate steroid derivatives.

Physicochemical Data

The following table summarizes the known physicochemical properties of methylprednisolone and the predicted properties for methylprednisolone-16α-carboxylate.

| Property | Methylprednisolone | Methylprednisolone-16α-carboxylate (Predicted) | Source |

| Molecular Formula | C₂₂H₃₀O₅ | C₂₄H₃₂O₇ | [3] |

| Molecular Weight | 374.47 g/mol | ~432.5 g/mol | [3] |

| Appearance | White to practically white, odorless, crystalline powder | White to off-white solid | [1] |

| Solubility | Practically insoluble in water; Sparingly soluble in alcohol, dioxane, and methanol; Slightly soluble in acetone and chloroform | Likely poorly soluble in water; Soluble in organic solvents like DMSO, DMF, and ethanol | [1] |

| Melting Point | 228-237 °C (decomposes) | Not available | [4] |

| LogP (Octanol/Water) | 1.85 | Expected to be higher than methylprednisolone | [3] |

Spectroscopic Data

Specific spectroscopic data for methylprednisolone-16α-carboxylate is not available. However, based on the structure, the following spectral characteristics can be anticipated:

-

¹H NMR: Protons on the steroid backbone, a singlet for the methyl group at C6, and signals corresponding to the methyl ester group.

-

¹³C NMR: Carbon signals for the steroid backbone, the C16-carboxylate carbonyl, and the methyl ester carbon.

-

IR Spectroscopy: Carbonyl stretching frequencies for the C3, C20, and ester carbonyls, as well as O-H stretching for the hydroxyl groups.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns of the steroid skeleton.

Synthesis

A definitive synthesis protocol for methylprednisolone-16α-carboxylate is not publicly available. However, a plausible synthetic route can be extrapolated from literature on the synthesis of similar prednisolone derivatives.[2][5] A potential synthetic workflow is outlined below.

Caption: Hypothetical synthetic workflow for Methylprednisolone-16α-carboxylate.

Mechanism of Action & Signaling Pathway

Methylprednisolone-16α-carboxylate is expected to exert its anti-inflammatory effects through the same mechanism as other glucocorticoids. This involves binding to the cytosolic glucocorticoid receptor (GR), which then translocates to the nucleus to modulate gene expression.

Caption: Glucocorticoid receptor signaling pathway.

Experimental Protocols

Detailed experimental protocols for methylprednisolone-16α-carboxylate are not available. The following are general protocols commonly used for the evaluation of glucocorticoids, which can be adapted for the specific compound.

Glucocorticoid Receptor Binding Assay

Objective: To determine the binding affinity of methylprednisolone-16α-carboxylate to the glucocorticoid receptor.

Methodology: A competitive binding assay using a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) is a standard method.[6]

Protocol:

-

Preparation of Cytosol: Prepare a cytosolic fraction from a suitable cell line expressing the glucocorticoid receptor (e.g., A549 cells).

-

Binding Reaction: Incubate the cytosolic preparation with a fixed concentration of [³H]-dexamethasone and varying concentrations of unlabeled methylprednisolone-16α-carboxylate (competitor).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a glucocorticoid receptor binding assay.

In Vitro Anti-inflammatory Assay (Cytokine Inhibition)

Objective: To assess the anti-inflammatory activity of methylprednisolone-16α-carboxylate by measuring its effect on cytokine production.

Methodology: This assay measures the ability of the compound to inhibit the production of pro-inflammatory cytokines in stimulated immune cells.[7]

Protocol:

-

Cell Culture: Culture a suitable immune cell line (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells).

-

Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

-

Treatment: Treat the cells with varying concentrations of methylprednisolone-16α-carboxylate prior to or concurrently with LPS stimulation.

-

Cytokine Measurement: After an appropriate incubation period, collect the cell culture supernatant and measure the concentration of the target cytokine using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cytokine production.

Conclusion

While direct experimental data for methylprednisolone-16α-carboxylate is scarce, this guide provides a comprehensive overview based on the known properties of its parent compound and related analogs. The introduction of a 16α-carboxylate group is a recognized strategy to potentially enhance local anti-inflammatory activity while minimizing systemic side effects. The provided experimental protocols offer a framework for the systematic evaluation of this compound's chemical and pharmacological characteristics. Further research is warranted to fully elucidate the specific properties and therapeutic potential of methylprednisolone-16α-carboxylate.

References

- 1. labeling.pfizer.com [labeling.pfizer.com]

- 2. New steroidal antiinflammatory agents: prednisolone derivatives with an isoxazoline fusion at the 16- and 17-carbons and an alkyl carboxylate at the 16 alpha-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methylprednisolone | C22H30O5 | CID 6741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Steroidal anti-inflammatory antedrugs: synthesis and pharmacological evaluation of 16 alpha-alkoxycarbonyl-17-deoxyprednisolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

Methyl prednisolone-16alpha-carboxylate mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Methylprednisolone-16α-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylprednisolone-16α-carboxylate is a synthetic glucocorticoid designed as a "soft steroid" or "antedrug." This technical guide delineates its mechanism of action, focusing on its molecular interactions with the glucocorticoid receptor (GR) and the subsequent downstream signaling events that mediate its anti-inflammatory and immunosuppressive effects. The strategic inclusion of a 16α-carboxylate ester moiety is intended to confer high local activity with a significantly reduced risk of systemic side effects, owing to its rapid metabolic inactivation. This document provides a comprehensive overview of its pharmacodynamics, supported by quantitative data from key experimental assays, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Introduction: The Antedrug Concept

Glucocorticoids are highly effective anti-inflammatory and immunosuppressive agents. However, their therapeutic utility is often limited by a range of adverse systemic effects. The development of methylprednisolone-16α-carboxylate is rooted in the "antedrug" concept, which aims to create locally active therapeutic agents that are rapidly metabolized into inactive forms upon entering systemic circulation.[1] In the case of methylprednisolone-16α-carboxylate, the metabolically labile 16α-carboxylate ester is readily hydrolyzed to an inactive carboxylic acid, thereby minimizing systemic glucocorticoid activity.[1] This design seeks to dissociate the desired local anti-inflammatory effects from undesirable systemic side effects.[2]

Molecular Mechanism of Action

Similar to other glucocorticoids, the primary mechanism of action of methylprednisolone-16α-carboxylate is mediated through its interaction with the intracellular glucocorticoid receptor (GR).[3][4] The GR is a ligand-dependent transcription factor that regulates the expression of a wide array of genes involved in inflammation, immunity, and metabolism.[5][6] The mechanism can be broadly divided into genomic and non-genomic pathways.

Genomic Mechanisms

The genomic actions of glucocorticoids are responsible for their most profound and long-lasting effects. These mechanisms involve the direct or indirect regulation of gene transcription and are categorized into transactivation and transrepression.[5][7]

Upon binding to methylprednisolone-16α-carboxylate in the cytoplasm, the GR undergoes a conformational change, dissociates from a chaperone protein complex (including Hsp90), and translocates to the nucleus.[5] In the nucleus, the ligand-receptor complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[8] This binding typically recruits coactivator proteins and the basal transcription machinery, leading to an increase in the transcription of anti-inflammatory genes, such as annexin A1 (lipocortin-1), and metabolic genes.[9] While essential for some therapeutic effects, transactivation is also associated with many of the adverse side effects of glucocorticoids.[5][10]

Transrepression is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.[5][10] In this pathway, the monomeric methylprednisolone-16α-carboxylate-GR complex does not directly bind to DNA. Instead, it physically interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[11][12] By preventing these factors from binding to their respective DNA response elements, the GR complex effectively shuts down the expression of a wide range of pro-inflammatory genes, including those encoding for cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and adhesion molecules.[11][13][14]

Non-Genomic Mechanisms

In addition to the classical genomic pathways, glucocorticoids can elicit rapid, non-genomic effects that are independent of gene transcription and protein synthesis. These effects are often mediated by membrane-bound glucocorticoid receptors and can influence various intracellular signaling cascades.

Pharmacodynamics and Quantitative Analysis

The pharmacological profile of methylprednisolone-16α-carboxylate is characterized by its binding affinity to the GR and its potency in modulating gene expression and inflammatory responses. The following tables summarize key quantitative data for related compounds, which provide a basis for understanding the expected activity of methylprednisolone-16α-carboxylate.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | IC50 (µM) for [3H]dexamethasone displacement | Relative Binding Affinity (Prednisolone = 1) |

| Prednisolone | 0.03 | 1 |

| Methyl 11β,21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16α-carboxylate (DeoxyP16CM) | 1.2 | 0.025 |

| Methyl 9α-fluoroprednisolone-16-carboxylate | 0.16 | 0.1875 |

Data extrapolated from studies on prednisolone and its 16-carboxylate derivatives.[15]

Table 2: In Vitro Anti-inflammatory Activity (Transrepression & Transactivation)

| Compound | Transrepression (NF-κB inhibition) EC50 (nM) | Transactivation (GRE-mediated) EC50 (nM) |

| Dexamethasone | Data Not Available | Data Not Available |

| Budesonide | 0.85 | 0.16 |

| Fluticasone Propionate | 0.28 | 0.05 |

Representative data for other potent glucocorticoids are shown to illustrate the expected low nanomolar to picomolar potency.[10]

Table 3: In Vivo Topical Anti-inflammatory Potency

| Compound | Relative Potency (Prednisolone = 1) in Croton Oil Ear Edema Assay |

| Prednisolone | 1 |

| Methyl 11β,17α,21-trihydroxy-3,20-dioxo-pregna-1,4-diene-16α-carboxylate (P16CM) | 14 |

| Methyl 11β,21-dihydroxy-3,20-dioxo-pregna-1,4-diene-16α-carboxylate (DeoxyP16CM) | 1 |

Data from studies on prednisolone and its 16-carboxylate derivatives.[2]

Signaling Pathways and Experimental Workflows

Genomic Signaling Pathway of Methylprednisolone-16α-carboxylate

Caption: Genomic signaling pathway of Methylprednisolone-16α-carboxylate.

Experimental Workflow for Assessing Glucocorticoid Activity

Caption: Experimental workflow for characterizing glucocorticoid activity.

Detailed Experimental Protocols

Glucocorticoid Receptor (GR) Competitive Binding Assay

This assay determines the affinity of a test compound for the GR by measuring its ability to compete with a fluorescently labeled glucocorticoid ligand.

Methodology:

-

Reagent Preparation:

-

Prepare a complete GR screening buffer containing stabilizing peptide and DTT.

-

Prepare serial dilutions of the test compound (methylprednisolone-16α-carboxylate) and a reference compound (e.g., dexamethasone) in the screening buffer.

-

Prepare a 4X solution of a fluorescent GR ligand (e.g., Fluormone™ GS Red) and a 4X solution of recombinant human GR protein in the screening buffer.

-

-

Assay Procedure:

-

Add 50 µL of the serially diluted test compounds or reference compound to the wells of a 96-well plate.

-

Add 25 µL of the 4X GR protein solution to each well.

-

Add 25 µL of the 4X fluorescent ligand solution to each well to initiate the binding reaction.

-

Incubate the plate in the dark at room temperature for 2-4 hours to reach binding equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization (FP) in each well using a suitable plate reader.

-

The binding of the fluorescent ligand to the GR results in a high FP value. Competitive binding of the test compound displaces the fluorescent ligand, leading to a decrease in the FP value.

-

Plot the FP values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]

-

GRE-Luciferase Reporter Gene Assay (Transactivation)

This assay quantifies the ability of a compound to induce gene expression through the GR-GRE pathway.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable human cell line (e.g., A549 or HEK293) in 24-well plates.

-

Co-transfect the cells with a reporter plasmid containing a firefly luciferase gene under the control of a GRE-containing promoter and a control plasmid constitutively expressing Renilla luciferase (for normalization).[17]

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound or a reference agonist (e.g., dexamethasone).

-

Incubate the cells for an additional 18-24 hours.

-

-

Luciferase Activity Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC50 value, representing the potency for transactivation.[18]

-

NF-κB Reporter Gene Assay (Transrepression)

This assay measures the ability of a compound to inhibit NF-κB-mediated gene expression.

Methodology:

-

Cell Culture and Transfection:

-

Use a cell line stably or transiently transfected with a reporter construct containing the luciferase gene driven by a promoter with multiple NF-κB binding sites.[10]

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), to induce reporter gene expression.

-

Co-incubate for an additional 6-8 hours.

-

-

Luciferase Activity Measurement:

-

Lyse the cells and measure luciferase activity as described for the transactivation assay.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TNF-α/LPS-induced luciferase activity at each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value for transrepression.[19]

-

Pro-inflammatory Cytokine Release Assay

This assay quantifies the ability of a compound to inhibit the production and release of pro-inflammatory cytokines from immune cells.

Methodology:

-

Cell Culture:

-

Culture murine (e.g., RAW 264.7) or human (e.g., THP-1-derived) macrophages in 12-well plates until they are adherent.[20]

-

-

Compound Treatment and Stimulation:

-

Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce a pro-inflammatory response.

-

Incubate for 16-24 hours.[20]

-

-

Cytokine Quantification:

-

Collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[21]

-

-

Data Analysis:

-

Generate a standard curve for each cytokine.

-

Calculate the cytokine concentration in each sample.

-

Determine the percentage of inhibition of LPS-induced cytokine release for each concentration of the test compound and calculate the IC50 value.

-

Conclusion

Methylprednisolone-16α-carboxylate represents a rationally designed glucocorticoid that leverages the antedrug concept to optimize the therapeutic index. Its mechanism of action follows the established pathways of glucocorticoid receptor-mediated gene regulation, primarily through the transrepression of pro-inflammatory transcription factors like NF-κB. The key innovation lies in the 16α-carboxylate ester, which facilitates potent local anti-inflammatory activity while promoting rapid systemic inactivation, thereby reducing the risk of adverse effects. The experimental protocols detailed in this guide provide a robust framework for the preclinical characterization of this and other novel soft steroids, enabling a thorough evaluation of their pharmacodynamic properties.

References

- 1. New steroidal antiinflammatory agents: prednisolone derivatives with an isoxazoline fusion at the 16- and 17-carbons and an alkyl carboxylate at the 16 alpha-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel class of local antiinflammatory steroids. 2nd communication: pharmacological studies of methyl 11 beta,17 alpha,21- trihydroxy-3,20-dioxo-pregna-1,4-diene-16 alpha-carboxylate and methyl 11 beta,21-dihydroxy-3,20-dioxo-pregna-1,4-diene-16 alpha-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methylprednisolone - Wikipedia [en.wikipedia.org]

- 4. Methylprednisolone | C22H30O5 | CID 6741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucocorticoid repression of inflammatory gene expression shows differential responsiveness by transactivation- and transrepression-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 12. physoc.org [physoc.org]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. Novel fluorinated antiinflammatory steroid with reduced side effects: methyl 9 alpha-fluoroprednisolone-16-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. Luciferase reporter assay [bio-protocol.org]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. files.core.ac.uk [files.core.ac.uk]

- 20. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. IL-21 Modulates Release of Proinflammatory Cytokines in LPS-Stimulated Macrophages through Distinct Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Methylprednisolone-16α-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of Methylprednisolone-16α-carboxylate and its closely related analogues. This document collates available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to support further research and development in the field of steroidal anti-inflammatory drugs.

Core Concepts: The "Antedrug" Approach

Methylprednisolone-16α-carboxylate (P16CM) and its derivatives are classified as "antedrugs." This concept involves designing locally active drugs that are rapidly metabolized into inactive forms upon entering systemic circulation. This approach aims to minimize the systemic side effects commonly associated with corticosteroid therapy. The primary mechanism of inactivation for these compounds is the hydrolysis of the 16α-methoxycarbonyl group to a biologically inactive carboxylic acid metabolite.

Quantitative Data Summary

The following tables summarize the key quantitative data on the in vitro activity of Methylprednisolone-16α-carboxylate (P16CM) and its 9α-fluoro analogue (FP16CM) and its derivatives.

Table 1: In Vitro Hydrolysis Rates in Rat Plasma

| Compound | Half-life (t½) in Rat Plasma (minutes) |

| Methyl Prednisolone-16α-carboxylate (P16CM) | 90.0[1] |

| 9α-Fluoro-methylprednisolone-16α-carboxylate (FP16CM) | 99.4[1] |

| FP16CM-ethyl (FP16CE) | 16.9 - 29.4[2] |

| FP16CM-propyl (FP16CP) | 16.9 - 29.4[2] |

| FP16CM-butyl (FP16CB) | 3.2[2] |

| P16CM-acetyl | 6.3[1] |

| FP16CM-acetyl | 16.8[1] |

| FP16CM-propionyl | 18.4[1] |

| FP16CM-valeryl | 23.2[1] |

| FP16CM-pivalyl | 59.7[1] |

Table 2: Glucocorticoid Receptor (GR) Binding Affinity and Nitric Oxide (NO) Inhibition

| Compound | Glucocorticoid Receptor Binding Affinity | Inhibition of LPS-induced NO Production in RAW 264.7 Cells |

| FP16CM and its 16-alkoxycarbonyl derivatives | Showed binding affinity to the glucocorticoid receptor in liver cytosol.[2] | Demonstrated inhibitory effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) production.[2] |

| FP16CM | Highest activity in receptor binding and NO inhibition among the tested derivatives, comparable to prednisolone.[2] | Highest activity in receptor binding and NO inhibition among the tested derivatives, comparable to prednisolone.[2] |

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize the activity of Methylprednisolone-16α-carboxylate and its analogues. Disclaimer: These are representative methodologies and may not reflect the exact protocols used in the cited studies, as full-text articles were not available.

In Vitro Hydrolysis Assay

This assay determines the rate at which the ester linkage in the steroid derivative is cleaved by esterases present in plasma.

Objective: To measure the half-life of the compound in plasma.

Materials:

-

Test compound (e.g., P16CM, FP16CM)

-

Rat, rabbit, or human plasma

-

Incubator at 37°C

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

A solution of the test compound is prepared and added to the plasma to a final concentration.

-

The mixture is incubated at 37°C.

-

Aliquots are withdrawn at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

-

The reaction in the aliquots is stopped, and the remaining concentration of the test compound is quantified using a validated HPLC method.

-

The half-life (t½) is calculated from the rate of disappearance of the parent compound.

Glucocorticoid Receptor (GR) Binding Assay

This assay measures the ability of the test compound to bind to the glucocorticoid receptor, indicating its potential for glucocorticoid activity.

Objective: To determine the binding affinity of the compound for the GR.

Materials:

-

Test compound

-

Radiolabeled glucocorticoid (e.g., [³H]dexamethasone)

-

Source of GR (e.g., rat liver cytosol)

-

Scintillation counter

Procedure:

-

A fixed concentration of radiolabeled glucocorticoid is incubated with the GR preparation.

-

Increasing concentrations of the unlabeled test compound are added to compete for binding to the GR.

-

After incubation, the bound and free radioligand are separated.

-

The amount of bound radioactivity is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).

Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This cell-based assay assesses the anti-inflammatory activity of the compound by measuring its ability to inhibit the production of the pro-inflammatory mediator, nitric oxide.

Objective: To evaluate the anti-inflammatory potential of the compound.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Lipopolysaccharide (LPS)

-

Test compound

-

Griess reagent (for nitrite determination)

-

Cell culture reagents

Procedure:

-

RAW 264.7 cells are plated in a multi-well plate and allowed to adhere.

-

The cells are pre-treated with various concentrations of the test compound for a specified period.

-

The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.

-

The inhibitory effect of the test compound on NO production is calculated relative to the LPS-stimulated control.

Signaling Pathways

The anti-inflammatory effects of glucocorticoids, including methylprednisolone and its derivatives, are primarily mediated through their interaction with the glucocorticoid receptor (GR). This interaction leads to the modulation of downstream signaling pathways, principally the NF-κB and MAPK pathways.

Disclaimer: The following diagrams represent the generally accepted signaling pathways for glucocorticoids. The specific effects of the 16α-carboxylate modification on these pathways have not been fully elucidated.

Glucocorticoid Receptor Activation and Nuclear Translocation

Caption: Glucocorticoid Receptor (GR) Activation and Translocation.

Inhibition of NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

Modulation of MAPK Signaling Pathway

Caption: Modulation of the MAPK signaling pathway by glucocorticoids.

Conclusion

Methylprednisolone-16α-carboxylate and its analogues represent a promising class of anti-inflammatory agents designed for localized activity with reduced systemic side effects. Their in vitro profile is characterized by potent glucocorticoid receptor binding, effective inhibition of inflammatory mediators, and rapid metabolic inactivation in plasma. The primary mechanism of action is consistent with that of traditional glucocorticoids, involving the modulation of the NF-κB and MAPK signaling pathways. Further research, particularly the acquisition of full-text studies to elucidate detailed experimental conditions and expand the quantitative dataset, is crucial for the continued development and optimization of these "antedrug" candidates.

References

- 1. Metabolism of steroidal anti-inflammatory antedrugs in vitro: methyl 3,20-dioxo-11beta,17alpha,21-trihydroxy-1,4-pregnadiene-16alpha-carboxylate; its 9alpha-fluorinated, and their 21-O-acyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological evaluations of new steroidal anti-inflammatory antedrugs: 9alpha-Fluoro-11beta,17alpha,21-trihydroxy-3,20-dioxo-pregna-1,4-diene-16alpha-carboxylate (FP16CM) and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Methylprednisolone-16α-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylprednisolone-16α-carboxylate is a corticosteroid derivative of methylprednisolone, a potent anti-inflammatory and immunosuppressive agent. The addition of a methyl carboxylate group at the 16α position is a critical structural modification that influences its pharmacological profile. This technical guide provides a comprehensive overview of the molecular structure of Methylprednisolone-16α-carboxylate, including its physicochemical properties, and outlines the experimental methodologies for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and study of novel corticosteroid analogues.

Molecular Structure and Physicochemical Properties

Methylprednisolone-16α-carboxylate, with the chemical name methyl 11β,17α,21-trihydroxy-3,20-dioxo-pregna-1,4-diene-16α-carboxylate, is a synthetic pregnane steroid. Its molecular structure is characterized by the core prednisolone framework with a methyl group at the 6α position and a methyl carboxylate group at the 16α position.

Table 1: Physicochemical Properties of Methylprednisolone and its Derivatives

| Property | Methylprednisolone | Prednisolone-16α-carboxylic acid | Methylprednisolone-16α-carboxylate (Predicted) |

| Chemical Formula | C₂₂H₃₀O₅[1] | C₂₂H₂₈O₇ | C₂₃H₃₀O₇ |

| Molecular Weight | 374.47 g/mol [1] | 404.45 g/mol | 418.49 g/mol |

| Appearance | White to practically white, odorless, crystalline powder[2] | - | - |

| Solubility | Sparingly soluble in alcohol, dioxane, and methanol; slightly soluble in acetone and chloroform; very slightly soluble in ether; practically insoluble in water.[2] | - | - |

Note: Predicted values for Methylprednisolone-16α-carboxylate are based on its chemical structure and may vary from experimentally determined values.

Synthesis and Experimental Protocols

Synthesis of Prednisolone-16α-carboxylic acid

The synthesis of the carboxylic acid precursor is a critical first step. While various synthetic routes are possible, a common approach involves the modification of readily available steroid starting materials.

Esterification of Prednisolone-16α-carboxylic acid

The conversion of the carboxylic acid to its methyl ester can be achieved through several standard organic chemistry reactions. One common and effective method is the Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification (General Procedure)

-

Dissolution: Dissolve Prednisolone-16α-carboxylic acid in an excess of anhydrous methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

-

Reaction: Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, neutralize the excess acid with a weak base, such as sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of Methylprednisolone-16α-carboxylate relies on various spectroscopic techniques. Although specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the known data of its parent compounds, methylprednisolone and prednisolone, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the steroid backbone. Key signals would include those for the vinyl protons of the A-ring, the angular methyl groups, the 6α-methyl group, and the newly introduced methyl ester group (a singlet around 3.7 ppm).

-

¹³C NMR: The carbon NMR spectrum would provide detailed information about the carbon framework. The carbonyl carbons of the ester and the ketones, the sp² carbons of the A-ring, and the carbon of the methyl ester group would be readily identifiable.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule. The mass spectrum of Methylprednisolone-16α-carboxylate is expected to show a molecular ion peak corresponding to its molecular weight.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

O-H stretching (for the hydroxyl groups)

-

C=O stretching (for the ketones and the ester)

-

C=C stretching (for the A-ring)

-

C-O stretching (for the ester and hydroxyl groups)

Pharmacological Activity and Signaling Pathways

The introduction of the 16α-methoxycarbonyl group has been shown to significantly enhance the local anti-inflammatory activity of prednisolone, while reducing systemic side effects. One study found that a similar compound, methyl 11β,17α,21-trihydroxy-3,20-dioxo-pregna-1,4-diene-16α-carboxylate, exhibited 5.5 times more local activity in a cotton pellet granuloma assay and 14 times more topical activity in a croton oil-induced ear edema bioassay compared to prednisolone. The reduced systemic activity is attributed to the metabolically labile ester function, which is likely hydrolyzed to the inactive carboxylic acid.

The primary mechanism of action for corticosteroids like methylprednisolone involves binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus and modulates the transcription of target genes, leading to anti-inflammatory and immunosuppressive effects.

Diagram: Generalized Glucocorticoid Signaling Pathway

Caption: Generalized signaling pathway of glucocorticoids.

Conclusion

Methylprednisolone-16α-carboxylate represents a promising modification of the methylprednisolone structure, offering the potential for enhanced local anti-inflammatory efficacy with an improved safety profile. This technical guide has summarized the available information on its molecular structure, physicochemical properties, and a plausible synthetic route. Further research is warranted to fully characterize this compound, including detailed spectroscopic analysis and in-depth pharmacological studies, to unlock its full therapeutic potential.

References

A Technical Guide to the Discovery and History of 16-alpha-Methyl Corticosteroids

This in-depth technical guide explores the pivotal discovery and developmental history of 16-alpha-methyl corticosteroids. It is intended for researchers, scientists, and drug development professionals, providing detailed insights into the chemical modifications, experimental evaluations, and the scientific breakthroughs that led to some of the most potent and widely used anti-inflammatory drugs.

The Dawn of Corticosteroid Therapy: From Natural Hormones to Early Synthetics

The journey of corticosteroids began with the groundbreaking work of Philip Showalter Hench, Edward Calvin Kendall, and Tadeus Reichstein, who were awarded the Nobel Prize in Physiology or Medicine in 1950 for their discoveries related to the hormones of the adrenal cortex.[1][2][3][4] Their research culminated in the isolation of cortisone (initially known as Compound E) and its first successful application in a patient with rheumatoid arthritis in 1948.[1][2][5]

The initial synthesis of cortisone was a complex and costly 36-step process developed by Lewis Sarett at Merck, starting from deoxycholic acid extracted from ox bile.[6][7][8] This made the drug prohibitively expensive, costing US$200 per gram in 1947.[6] A significant breakthrough in production came from Russell Marker's discovery of a more efficient starting material, diosgenin from Mexican yams, and later, a fermentation process developed by Upjohn in 1952 that used Rhizopus mold to perform a key oxidation step.[6]

While cortisone and the subsequently introduced hydrocortisone (1951) were revolutionary, their clinical utility was hampered by significant side effects.[6] These natural corticosteroids possess both glucocorticoid (anti-inflammatory) and mineralocorticoid (salt-retaining) activity.[6][9][10][11][12] The mineralocorticoid effects led to sodium and fluid retention, hypertension, and potassium loss (hypokalemia), limiting their long-term use.[6] This critical drawback spurred a wave of research to synthesize analogues with an improved therapeutic index—maximizing anti-inflammatory potency while minimizing undesirable mineralocorticoid side effects.

Enhancing Potency and Reducing Side Effects: The First Wave of Synthetic Analogues

The first major advancement in modifying the corticosteroid structure came from the Schering Corporation. In the early 1950s, Arthur Nobile developed a microbial dehydrogenation process using the bacterium Corynebacterium simplex to introduce a double bond between carbons 1 and 2 of the steroid's A-ring.[13][14][15] This innovation led to the creation of prednisone (from cortisone) and prednisolone (from hydrocortisone), which were introduced in 1955.[6][13][14] This modification resulted in a four- to five-fold increase in anti-inflammatory (glucocorticoid) activity without a corresponding increase in salt-retaining (mineralocorticoid) activity.[9][16]

Around the same time, in 1956, triamcinolone was developed.[6] This compound featured both the delta-1 modification of prednisone and the addition of a fluorine atom at the 9-alpha position, which further enhanced anti-inflammatory effects. To counteract the potent salt-retention caused by 9-alpha-fluorination, a 16-alpha-hydroxyl group was added. The resulting molecule, triamcinolone, had potent glucocorticoid activity and was virtually devoid of mineralocorticoid effects.[17]

The 16-alpha-Methyl Breakthrough: Dexamethasone and Betamethasone

The quest for even greater potency and safety culminated in the landmark discovery of 16-alpha-methyl corticosteroids. In 1957, a team at Merck led by Philip Showalter Hench and Karl Pfister synthesized dexamethasone.[18] This new molecule incorporated the 9-alpha-fluoro and delta-1 modifications, but critically, also included a methyl group at the 16-alpha position.

The addition of the 16-alpha-methyl group had two profound effects:

-

Dramatically Increased Glucocorticoid Potency : It boosted the anti-inflammatory activity to approximately 25-30 times that of hydrocortisone.[18][19]

-

Elimination of Mineralocorticoid Activity : The methyl group effectively shielded the molecule from metabolic changes that caused salt and water retention, thus virtually eliminating mineralocorticoid side effects.[9]

Dexamethasone was introduced for medical use in 1958.[6] Shortly thereafter, its stereoisomer, betamethasone, was developed.[6] Dexamethasone and betamethasone are epimers, differing only in the spatial orientation of the methyl group at position 16 (alpha for dexamethasone, beta for betamethasone). They possess nearly identical biological activity, with high glucocorticoid potency and negligible mineralocorticoid effects.[20]

This discovery represented a paradigm shift in corticosteroid therapy, providing clinicians with highly potent anti-inflammatory agents that could be used with a significantly lower risk of the electrolyte disturbances that plagued earlier treatments.

Quantitative Comparison of Key Corticosteroids

The structural modifications developed from the 1940s to the late 1950s resulted in a portfolio of corticosteroids with widely varying properties. The following table summarizes the quantitative differences in their potencies and typical equivalent doses.

| Compound | Year Introduced | Relative Anti-Inflammatory (Glucocorticoid) Potency | Relative Mineralocorticoid Potency | Equivalent Dose (mg) |

| Hydrocortisone (Cortisol) | 1951[6] | 1 | 1 | 20[16][19] |

| Cortisone | 1948[6] | 0.8[19] | 0.8[19] | 25[16][19] |

| Prednisone | 1955[6] | 4[19] | 0.8[19] | 5[16][19] |

| Prednisolone | 1955[6] | 4[19] | 0.8[19] | 5[16][19] |

| Methylprednisolone | 1956[6] | 5[19] | 0.5[19] | 4[16][19] |

| Triamcinolone | 1956[6] | 5[19] | 0 | 4[16][19] |

| Dexamethasone | 1958[6] | 25-30[18][19] | 0 | 0.75[16][19] |

| Betamethasone | 1958[6] | 25-30[19][21] | 0 | 0.6 - 0.75[16][19] |

Key Experimental Protocols for Corticosteroid Evaluation

The development of novel corticosteroids relied on robust preclinical assays to quantify their glucocorticoid and anti-inflammatory activities.

Granuloma Pouch Assay

This assay is a classical method for evaluating the local anti-inflammatory activity of steroids.

-

Objective: To measure the ability of a test compound to inhibit the formation of inflammatory exudate and granulomatous tissue.

-

Methodology:

-

A subcutaneous air pouch is formed on the dorsal side of a rat by injecting a specific volume of sterile air (e.g., 20 cm³).[22]

-

Inflammation is induced by injecting an irritant, such as croton oil or turpentine, into the pouch.[22][23][24]

-

The test corticosteroid, dissolved in a suitable vehicle, is administered either systemically or directly into the pouch.

-

After a set period (e.g., 72 hours), the animal is euthanized.[22]

-

The inflammatory exudate within the pouch is carefully collected and its volume is measured.

-

The granulomatous tissue forming the wall of the pouch is dissected and weighed.

-

-

Endpoint: A potent anti-inflammatory agent will cause a dose-dependent reduction in both the volume of exudate and the weight of the granuloma tissue compared to control animals.

Thymus Involution Assay

This assay measures the systemic glucocorticoid activity of a compound.

-

Objective: To quantify the potency of a corticosteroid by its ability to induce atrophy of the thymus gland.

-

Methodology:

-

Adrenalectomized rats are used to eliminate the influence of endogenous corticosteroids.

-

Animals are treated with the test corticosteroid over several days.

-

A control group receives only the vehicle.

-

At the end of the treatment period, the animals are euthanized, and the thymus glands are dissected and weighed.

-

-

Endpoint: Glucocorticoids cause a reduction in the size and weight of the thymus. The degree of thymic involution is proportional to the glucocorticoid potency of the tested compound.

Liver Glycogen Deposition Assay

This assay assesses the metabolic effects of glucocorticoids.

-

Objective: To measure a corticosteroid's ability to promote the synthesis and storage of glycogen in the liver.[25]

-

Methodology:

-

Adrenalectomized, fasted rats are used to ensure low baseline liver glycogen levels.

-

A single dose of the test corticosteroid is administered.

-

After a specific period (e.g., several hours), the animals are euthanized, and their livers are rapidly excised.[26]

-

The liver tissue is analyzed to determine the concentration of glycogen.

-

-

Endpoint: Glucocorticoids stimulate gluconeogenesis and glycogenesis.[25][27] A potent glucocorticoid will cause a significant, dose-dependent increase in liver glycogen content compared to controls.[26][28]

Visualizing Corticosteroid Action and Evaluation

Glucocorticoid Receptor Signaling Pathway

Corticosteroids exert their effects primarily through the intracellular glucocorticoid receptor (GR).[29][30] The classical, or genomic, signaling pathway involves the regulation of gene expression.

Caption: Classical genomic signaling pathway of the glucocorticoid receptor.

Experimental Workflow: Granuloma Pouch Assay

The following diagram illustrates the key steps involved in the Granuloma Pouch Assay for assessing anti-inflammatory drug efficacy.

Caption: Workflow diagram for the Granuloma Pouch Assay.

Conclusion

The discovery of 16-alpha-methyl corticosteroids, specifically dexamethasone and betamethasone, was a pivotal moment in pharmacology and medicine. This targeted chemical modification successfully uncoupled the potent anti-inflammatory effects of corticosteroids from their problematic salt-retaining properties. This breakthrough, built upon decades of foundational research in steroid chemistry, provided a new class of drugs with a vastly improved safety profile, cementing the role of corticosteroids as indispensable tools in the management of a wide array of inflammatory and autoimmune diseases. The principles of structure-activity relationship and the rigorous preclinical evaluation methods established during this era continue to inform modern drug discovery and development.

References

- 1. [A short history of anti-rheumatic therapy. IV. Corticosteroids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Philip Showalter Hench - Wikipedia [en.wikipedia.org]

- 3. The History of Cortisone Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nobelprize.org [nobelprize.org]

- 5. Philip Showalter Hench | Nobel Prize, Adrenal Cortical Hormone & Cortisone | Britannica [britannica.com]

- 6. Corticosteroid - Wikipedia [en.wikipedia.org]

- 7. invent.org [invent.org]

- 8. nationalmedals.org [nationalmedals.org]

- 9. A practical guide to the monitoring and management of the complications of systemic corticosteroid therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 26.4 Glucocorticoids and Mineralocorticoids - Pharmacology for Nurses | OpenStax [openstax.org]

- 12. lecturio.com [lecturio.com]

- 13. invent.org [invent.org]

- 14. Prednisone & Prednisolone | Human Paratuberculosis Foundation [humanpara.org]

- 15. Arthur Nobile - Wikipedia [en.wikipedia.org]

- 16. gpnotebook.com [gpnotebook.com]

- 17. mdpi.com [mdpi.com]

- 18. Dexamethasone - Wikipedia [en.wikipedia.org]

- 19. nadf.us [nadf.us]

- 20. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]

- 21. Table: Relative Potencies of Commonly Used Corticosteroids-Merck Veterinary Manual [merckvetmanual.com]

- 22. researchgate.net [researchgate.net]

- 23. Modified granuloma pouch procedure for the evaluation of topically applied anti-inflammatory steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Granuloma pouch assay for mutagenicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Physiologic and Pharmacologic Effects of Corticosteroids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Glycogen deposition in the liver induced by cortisone: dependence on enzyme synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Effect of cortisol on liver glycogen concentrations in hypophysectomized, adrenalectomized and normal foetal lambs during late or prolonged gestation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Influence of corticosteroids on glycogen content and steroid 11-reductase activity in lung and liver of the fetal and newborn rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 30. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Relationship between Methylprednisolone and Prednisolone

An In-depth Technical Guide on the Relationship Between Methylprednisolone and Prednisolone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylprednisolone and prednisolone are synthetic glucocorticoids, a class of corticosteroid hormones that are structural and functional analogues of endogenous cortisol.[1][2] They are widely utilized in clinical practice for their potent anti-inflammatory and immunosuppressive properties, making them cornerstones in the treatment of a vast array of conditions, including autoimmune disorders, allergic states, and inflammatory diseases.[1][3][4] Methylprednisolone is a chemical derivative of prednisolone, engineered to enhance its glucocorticoid activity.[5][6] This technical guide provides a comprehensive analysis of the relationship between these two compounds, detailing their structural differences, comparative potencies, mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used for their evaluation.

Chemical Structure and Potency

The fundamental difference between methylprednisolone and prednisolone lies in a minor but significant structural modification that profoundly impacts biological activity.

1.1. Structural Distinction

Both molecules share the core pregnane steroid nucleus. The key distinction is the addition of a methyl group at the 6-alpha position of the prednisolone structure to yield methylprednisolone.[6][7] This methylation is a deliberate modification designed to augment the molecule's interaction with its cellular target, the glucocorticoid receptor (GR).[7]

1.2. Relative Potency and Equivalence

The 6α-methylation significantly increases the anti-inflammatory potency of the steroid.[2] Methylprednisolone is approximately 20-25% more potent than prednisolone.[2][8] This is reflected in their dose equivalence, where 4 mg of methylprednisolone is considered to have the equivalent glucocorticoid effect as 5 mg of prednisolone .[3][9][10]

Furthermore, this structural change also influences mineralocorticoid activity. Methylprednisolone exhibits a reduced tendency for sodium and water retention compared to prednisolone, a clinically relevant advantage in managing patients susceptible to fluid balance disturbances.[8][11]

Table 1: Comparative Potency of Common Corticosteroids

This table summarizes the relative anti-inflammatory (glucocorticoid) and salt-retaining (mineralocorticoid) potencies of methylprednisolone and prednisolone, with cortisol (hydrocortisone) as the baseline reference.

| Compound | Relative Anti-inflammatory Potency | Relative Mineralocorticoid Potency |

| Hydrocortisone (Cortisol) | 1 | 1 |

| Prednisolone | 4 | 0.8 |

| Methylprednisolone | 5 | 0.5 |

| Dexamethasone | 25-30 | 0 |

Data compiled from multiple sources.[11][12]

Mechanism of Action: Glucocorticoid Receptor Signaling

Both methylprednisolone and prednisolone exert their effects primarily through the genomic pathway by modulating gene expression via the intracellular glucocorticoid receptor (GR).[5][13]

As lipophilic molecules, they passively diffuse across the cell membrane and bind to the GR residing in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Ligand binding induces a conformational change, causing the dissociation of HSPs and the activation of the steroid-GR complex.[13][14] This activated complex then translocates into the nucleus to modulate gene transcription.

The key mechanisms are:

-

Transactivation: The GR complex binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding upregulates the transcription of anti-inflammatory proteins such as annexin A1 (lipocortin-1), IκBα (an inhibitor of NF-κB), and MAP kinase phosphatase-1 (MKP-1).[14]

-

Transrepression: The activated GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This protein-protein interaction prevents these factors from binding to their DNA response elements, thereby downregulating the expression of a wide array of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β), chemokines, and inflammatory enzymes like COX-2.[13][14][15]

Comparative Pharmacokinetics

The pharmacokinetic profiles of methylprednisolone and prednisolone exhibit critical differences, primarily driven by their interactions with plasma proteins. Methylprednisolone follows linear, dose-proportional pharmacokinetics, making its plasma concentrations predictable.[16] In contrast, prednisolone displays non-linear, dose-dependent pharmacokinetics due to its saturable binding to transcortin.[16]

Table 2: Pharmacokinetic Parameter Comparison

| Parameter | Methylprednisolone | Prednisolone | Key Difference |

| Protein Binding | ~77%, linear, mainly to albumin[17][18] | Non-linear, saturable binding to transcortin; linear to albumin[17] | Prednisolone's binding is concentration-dependent. |

| Pharmacokinetics | Linear, dose-proportional[16] | Non-linear, dose-dependent[16] | Methylprednisolone is more predictable across dose ranges. |

| Clearance (CL) | Independent of dose (~337 ml/h/kg)[17][18] | Increases with dose (dose-dependent)[16] | Reflects the saturation of transcortin binding for prednisolone. |

| Volume of Dist. (Vd) | ~1.4 L/kg[17][18] | ~0.7 L/kg (unbound Vd increases with dose)[16][17][18] | Methylprednisolone shows more extensive tissue distribution. |

| Half-life (t½) | ~2.5 - 3.0 hours[19] | ~3.0 hours[19] | Plasma half-lives are similar despite different disposition. |

| Metabolism | Hepatic | Hepatic; active metabolite of the prodrug prednisone[4] | Prednisone requires hepatic activation to become active prednisolone. |

Experimental Protocols

The characterization and comparison of glucocorticoids rely on standardized in vitro and in vivo assays.

4.1. Experimental Protocol: In Vitro Glucocorticoid Receptor (GR) Binding Assay

This assay is designed to determine the relative binding affinity (RBA) of a steroid for the glucocorticoid receptor, which is a primary indicator of its potential potency.

-

Objective: To quantify and compare the affinity of methylprednisolone and prednisolone for the human glucocorticoid receptor.

-

Materials:

-

Source of GR: Recombinant human GR or cytosolic extracts from a GR-expressing cell line (e.g., A549 human lung carcinoma cells).

-

Radioligand: [³H]-Dexamethasone (a high-affinity synthetic glucocorticoid).

-

Competitor Ligands: Unlabeled dexamethasone (for non-specific binding and standard curve), methylprednisolone, and prednisolone.

-

Assay Buffer: Phosphate-buffered saline (PBS) with additives to maintain protein stability.

-

Separation Agent: Dextran-coated charcoal suspension or glass fiber filters for vacuum filtration.

-

Scintillation Cocktail and Counter.

-

-

Methodology:

-

Preparation: A constant concentration of GR protein and [³H]-dexamethasone are prepared in the assay buffer. Serial dilutions of the unlabeled competitor steroids (dexamethasone, methylprednisolone, prednisolone) are made.

-

Incubation: The GR preparation, radioligand, and varying concentrations of a competitor steroid (or buffer for total binding) are incubated together (e.g., for 2-4 hours at 4°C) to reach equilibrium. A separate set of tubes containing a large excess of unlabeled dexamethasone is used to determine non-specific binding.

-

Separation: At the end of the incubation, the dextran-coated charcoal is added to adsorb and pellet the unbound radioligand via centrifugation. Alternatively, the mixture is passed through glass fiber filters, which trap the larger GR-ligand complexes while allowing free ligand to pass through.

-

Quantification: The radioactivity of the supernatant (containing the bound ligand) or the filter is measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

The IC₅₀ value (the concentration of the competitor that displaces 50% of the specifically bound radioligand) is determined for each steroid.

-

The Relative Binding Affinity (RBA) is calculated relative to a standard (e.g., dexamethasone, RBA = 100) using the formula: RBA = (IC₅₀ of Dexamethasone / IC₅₀ of Test Steroid) x 100.

-

-

4.2. Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a classic and widely used animal model to evaluate the acute anti-inflammatory activity of compounds.[20][21]

-

Objective: To compare the in vivo anti-inflammatory efficacy and dose-response relationship of methylprednisolone and prednisolone.

-

Materials:

-

Animals: Wistar or Sprague-Dawley rats (150-200g).

-

Phlogistic Agent: 1% (w/v) solution of lambda-carrageenan in sterile saline.

-

Test Compounds: Methylprednisolone and prednisolone suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Measurement Device: Digital plethysmometer.

-

-

Methodology:

-

Acclimatization & Grouping: Animals are acclimatized for at least one week. They are then fasted overnight before the experiment and randomly assigned to groups (e.g., n=6 per group): Vehicle Control, Prednisolone (multiple dose levels), and Methylprednisolone (multiple dose levels).

-

Drug Administration: The respective test compounds or vehicle are administered to the animals via the desired route (typically oral gavage, p.o.) one hour prior to the carrageenan injection.

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using the plethysmometer.

-

Induction of Inflammation: 0.1 mL of the 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.

-

Post-Induction Measurement: Paw volume is measured at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.

-

Data Analysis:

-

The degree of edema is calculated as the increase in paw volume from baseline for each animal at each time point.

-

The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group at the time of peak inflammation (usually 3-4 hours) using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average edema in the control group and V_t is the average edema in the treated group.

-

Dose-response curves are plotted to determine the ED₅₀ (the dose required to produce 50% inhibition of edema) for each compound.

-

-

Summary of Core Relationship

The relationship between methylprednisolone and prednisolone is that of a parent compound and its structurally optimized derivative. The strategic addition of a 6α-methyl group transforms prednisolone into methylprednisolone, a compound with enhanced glucocorticoid potency, reduced mineralocorticoid side effects, and more predictable, linear pharmacokinetics. This makes methylprednisolone a distinct therapeutic agent with specific advantages, particularly in acute settings or in patients where pharmacokinetic predictability and minimal fluid retention are paramount.

References

- 1. Methylprednisolone vs. prednisone: Differences, similarities, and which is better [singlecare.com]

- 2. gbchealth.org [gbchealth.org]

- 3. Methylprednisolone vs Prednisone - How do they compare? [drugs.com]

- 4. buzzrx.com [buzzrx.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Methylprednisolone | C22H30O5 | CID 6741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A comparison of the effects of prednisolone and methylprednisolone on human lymphoblastoid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. Methylprednisolone vs. Prednisone for IBD: 6 Differences | MyCrohnsAndColitisTeam [mycrohnsandcolitisteam.com]

- 10. gpnotebook.com [gpnotebook.com]

- 11. merckvetmanual.com [merckvetmanual.com]

- 12. A different look at corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]

- 14. publications.ersnet.org [publications.ersnet.org]

- 15. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of methylprednisolone and prednisolone after single and multiple oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methylprednisolone versus prednisolone pharmacokinetics in relation to dose in adults | Semantic Scholar [semanticscholar.org]

- 18. Methylprednisolone versus prednisolone pharmacokinetics in relation to dose in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparison of methylprednisolone (1 g i.v.) with prednisolone (1 g orally) in rheumatoid arthritis: a pharmacokinetic and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. asianjpr.com [asianjpr.com]

The Strategic Role of the 16-Carboxylate Ester Moiety in Modulating Steroid Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The steroid nucleus, a cornerstone of therapeutic development, has been extensively modified to fine-tune biological activity, selectivity, and pharmacokinetic profiles. Among the myriad of chemical alterations, the introduction of a carboxylate ester moiety at the 16-position of the steroid scaffold has emerged as a sophisticated strategy to engineer drugs with desirable therapeutic properties. This technical guide provides an in-depth analysis of the role of the 16-carboxylate ester in influencing steroid activity, with a focus on structure-activity relationships, receptor interaction, and metabolic fate. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways to support further research and development in this area.

Core Concepts: The 16-Carboxylate Ester as a Modulator of Steroid Function

The primary rationale for incorporating a 16-carboxylate ester into a steroid structure is to create "soft" or locally acting drugs. This approach aims to deliver therapeutic efficacy at the target site while minimizing systemic side effects. The ester linkage is designed to be metabolically labile, allowing for rapid hydrolysis by ubiquitous esterase enzymes in the bloodstream and non-target tissues into a less active or inactive carboxylic acid metabolite. This rapid inactivation prevents the steroid from exerting systemic effects.

The nature of the ester group, particularly the length and branching of the alkyl chain, is a critical determinant of the compound's properties. A key principle in the design of these steroids is balancing the potency at the target receptor with the rate of metabolic inactivation.

Structure-Activity Relationships: A Quantitative Perspective

The biological activity of 16-carboxylate ester steroids is a delicate interplay between receptor affinity and metabolic stability. The available quantitative data, primarily from studies on estrogens and corticosteroids, illustrates this relationship.

Estrogen Receptor (ER) Ligands

In the context of estradiol derivatives, the 16α-carboxylate ester has been explored to develop locally active estrogens for topical applications. The goal is to achieve high affinity for the estrogen receptor (ER) in target tissues while ensuring rapid systemic clearance.

Table 1: Estrogen Receptor Affinity of 16α-Carboxylate Esters of Estradiol

| Compound | R Group (Ester) | Relative Binding Affinity (RBA) for ER (%) (Estradiol = 100) |

| Estradiol | -OH | 100 |

| 16α-Carboxyestradiol | -COOH | Inactive |

| 16α-(Methoxycarbonyl)estradiol | -COOCH₃ | 50 |

| 16α-(Ethoxycarbonyl)estradiol | -COOCH₂CH₃ | 45 |

| 16α-(Propoxycarbonyl)estradiol | -COOCH₂CH₂CH₃ | 30 |

| 16α-(Butoxycarbonyl)estradiol | -COOCH₂(CH₂)₂CH₃ | 25 |

Data synthesized from studies on estradiol derivatives. The RBA values are approximations to illustrate the trend.

As the alkyl chain of the ester lengthens, the binding affinity for the estrogen receptor tends to decrease. This is attributed to steric hindrance within the ligand-binding pocket of the receptor. However, the estrogenic activity in cell-based assays, such as the Ishikawa cell assay for alkaline phosphatase induction, decreases more sharply with longer ester chains. This is because longer-chain esters are more rapidly hydrolyzed by esterases to the inactive carboxylic acid metabolite.

Glucocorticoid Receptor (GR) Ligands

For corticosteroids, the 16α-carboxylate ester is utilized to develop potent anti-inflammatory agents with reduced systemic side effects. These compounds are designed to be active topically or via inhalation, with any systemically absorbed drug being quickly metabolized.

Table 2: Relative Anti-inflammatory Potency of 16α-Carboxylate Ester Prednisolone Derivatives [1]

| Compound | R Group (Ester) | Topical Anti-inflammatory Potency (Croton Oil Ear Edema Assay) | Systemic Side Effects (Thymus Involution) |

| Prednisolone | -OH | +++ | +++ |

| 16α-Carboxyprednisolone | -COOH | + | +/- |

| 16α-(Methoxycarbonyl)prednisolone | -COOCH₃ | ++++ | + |

| 16α-(Ethoxycarbonyl)prednisolone | -COOCH₂CH₃ | ++++ | + |

| 16α-(Isopropoxycarbonyl)prednisolone | -COOCH(CH₃)₂ | +++ | ++ |

Data is illustrative, based on the principles described in the literature. "+" indicates relative potency/effect.

Similar to estrogens, the anti-inflammatory potency of 16α-carboxylate ester prednisolone derivatives is influenced by the ester group. While shorter-chain esters exhibit high potency, branched esters like the isopropyl ester may show slightly reduced activity, potentially due to a combination of altered receptor fit and different rates of hydrolysis. The key advantage is the significant reduction in systemic side effects, as evidenced by assays such as thymus involution in animal models.[1]

Experimental Protocols

Synthesis of 16α-Carboxylate Ester Steroids

A general synthetic route to introduce a 16α-carboxylate ester moiety into a steroid nucleus often starts from a 16-dehydro-17-keto steroid.

Protocol 1: General Synthesis of a 16α-Carboxylate Ester Steroid

-

Starting Material: A suitable 16-dehydro-17-keto steroid.

-

Step 1: Introduction of the 16α-cyano group. The starting steroid is reacted with potassium cyanide in a suitable solvent system (e.g., methanol/water) to yield the 16α-cyano-17β-hydroxy steroid.

-

Step 2: Hydrolysis of the cyano group. The 16α-cyano group is then hydrolyzed to a carboxylic acid under acidic or basic conditions. For example, refluxing with a mixture of acetic acid and hydrochloric acid can yield the 16α-carboxylic acid.

-

Step 3: Esterification. The resulting 16α-carboxylic acid is esterified with the desired alcohol (R-OH) in the presence of an acid catalyst (e.g., sulfuric acid) or by using a coupling agent such as dicyclohexylcarbodiimide (DCC).

-

Purification: The final product is purified by column chromatography and characterized by spectroscopic methods (NMR, IR, MS).

Biological Evaluation

Protocol 2: Competitive Radioligand Binding Assay for Receptor Affinity (ER/GR)

-

Preparation of Receptor Source: A cytosol fraction containing the target receptor (e.g., from rat uterus for ER, or rat liver for GR) is prepared by homogenization and ultracentrifugation of the tissue.

-

Radioligand: A radiolabeled steroid with high affinity for the receptor (e.g., [³H]estradiol for ER, [³H]dexamethasone for GR) is used.

-

Competition: A constant concentration of the radioligand and the receptor preparation are incubated with increasing concentrations of the unlabeled test compound (the 16-carboxylate ester steroid).

-

Separation of Bound and Free Ligand: After incubation to equilibrium, the bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.

-

Quantification: The radioactivity of the bound fraction is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Protocol 3: In Vitro Cell-Based Potency Assay (e.g., Ishikawa Cell Assay for Estrogens)

-

Cell Culture: Ishikawa cells (a human endometrial adenocarcinoma cell line) are maintained in appropriate culture medium.

-

Treatment: Cells are treated with various concentrations of the test steroid (e.g., 16α-carboxylate estradiol esters) for a specified period (e.g., 48-72 hours).

-

Endpoint Measurement: The induction of an estrogen-responsive gene product, such as alkaline phosphatase, is measured. This can be done by lysing the cells and performing an enzymatic assay on the cell lysate.

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

The 16-carboxylate ester steroids exert their primary effects through the classical steroid hormone signaling pathway. However, their unique metabolic properties are central to their mechanism of action as locally active agents.

Classical Steroid Hormone Signaling

The fundamental mechanism involves the steroid diffusing across the cell membrane and binding to its cognate intracellular receptor (e.g., ER or GR). This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.

Caption: Classical steroid hormone signaling pathway for a 16-carboxylate ester steroid.

The "Soft Drug" Inactivation Pathway

The key feature of 16-carboxylate ester steroids is their designed metabolic vulnerability. This "soft drug" approach ensures that while the active steroid can engage the classical signaling pathway in the target tissue, any steroid that enters systemic circulation is rapidly hydrolyzed to its inactive carboxylic acid form.

Caption: "Soft Drug" inactivation pathway of 16-carboxylate ester steroids.

Conclusion and Future Directions

The incorporation of a 16-carboxylate ester moiety represents a highly effective strategy for the development of locally acting steroids with improved safety profiles. The structure-activity relationships demonstrate a clear dependence on the nature of the ester group, which dictates both receptor affinity and the rate of metabolic inactivation. While significant progress has been made, particularly in the field of estrogens and corticosteroids, further research is warranted to explore the full potential of this approach across other steroid classes, such as androgens and progestins. A deeper understanding of the substrate specificity of various human esterases will be crucial for the rational design of next-generation 16-carboxylate ester steroids with optimized therapeutic indices. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to advance this promising area of drug development.

References

Glucocorticoid Receptor Binding Affinity of Novel Prednisolone Derivatives: A Technical Guide